molecular formula C14H20N2O2 B5304459 1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea

1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B5304459
M. Wt: 248.32 g/mol
InChI Key: LAXGIXYXCBAMTJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea is an organic compound with the molecular formula C14H20N2O2. It is characterized by a cyclopentyl group attached to a urea moiety, which is further substituted with a 2-methoxy-5-methylphenyl group.

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of cyclopentylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea can be compared with similar compounds such as:

  • 1-Cyclopentyl-3-(2-methoxyphenyl)urea
  • 1-Cyclopentyl-3-(2-methylphenyl)urea
  • 1-Cyclopentyl-3-(2-methoxy-5-chlorophenyl)urea

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

1-cyclopentyl-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-7-8-13(18-2)12(9-10)16-14(17)15-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXGIXYXCBAMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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